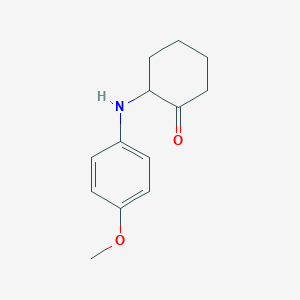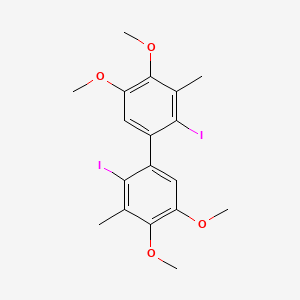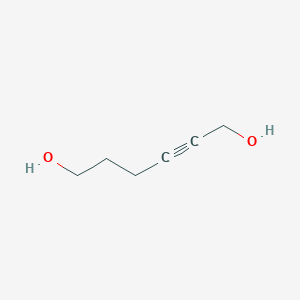![molecular formula C7H6O4 B11941922 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione CAS No. 61699-85-2](/img/structure/B11941922.png)
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a nine-membered ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione can be achieved through several methods. One common approach involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. The product is then subjected to acid-catalyzed cyclization to construct the desired bicyclic skeleton . Another method involves the reduction of its cis-8-bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane .
Industrial Production Methods
While specific industrial production methods for 2,6-Dioxabicyclo[52
化学反応の分析
Types of Reactions
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and catalysts such as chiral anionic catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the cis-8-bromo derivative yields the corresponding reduced bicyclic compound .
科学的研究の応用
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and other medicinal uses.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size and oxygen placement.
7,8-Dioxabicyclo[4.2.1]nonane: A compound with a different ring system but similar functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar bicyclic structures but different functional groups and applications.
Uniqueness
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is unique due to its specific ring system and the presence of two oxygen atoms within the bicyclic structure
特性
CAS番号 |
61699-85-2 |
|---|---|
分子式 |
C7H6O4 |
分子量 |
154.12 g/mol |
IUPAC名 |
2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione |
InChI |
InChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2 |
InChIキー |
UENHXZSHDQINTN-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C(=O)C2=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)



